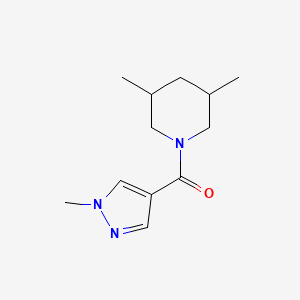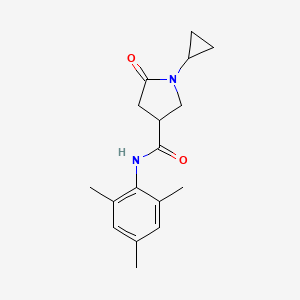![molecular formula C17H24N2O2 B7514033 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by scientists at Schering-Plough Research Institute. Since its discovery, SCH-23390 has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathways. This results in a decrease in the activity of the dopamine D1 receptor.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation. It has also been shown to decrease the activity of the prefrontal cortex, a brain region that is involved in decision-making and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one limitation of using 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone is its potential off-target effects. It may bind to other receptors and affect their activity, leading to unintended effects.
Direcciones Futuras
There are several future directions for research involving 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been shown to decrease the rewarding effects of drugs of abuse, and further research in this area may lead to the development of new treatments for addiction. Another area of interest is the role of dopamine D1 receptors in cognition and memory. 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been shown to affect working memory, and further research in this area may lead to the development of new treatments for cognitive disorders.
Métodos De Síntesis
The synthesis of 2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone involves several steps. The first step is the reaction of 2-cyclopentanone with 4-(2-hydroxyphenyl)piperazine in the presence of sodium hydride. This reaction results in the formation of 2-cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanol. The second step involves the oxidation of the alcohol to the ketone using Jones reagent. The final step is the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone has been used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological conditions. It has been used to investigate the role of dopamine D1 receptors in addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16-8-4-3-7-15(16)18-9-11-19(12-10-18)17(21)13-14-5-1-2-6-14/h3-4,7-8,14,20H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUMPSMDRJRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)


![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)



